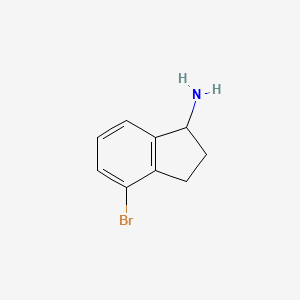

4-bromo-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGZSXVETDUUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655705 | |

| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903557-28-8 | |

| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 4-bromo-2,3-dihydro-1H-inden-1-amine: A Keystone Intermediate in Modern Drug Discovery

CAS Number: 903557-28-8

Abstract

This technical guide provides an in-depth analysis of 4-bromo-2,3-dihydro-1H-inden-1-amine, a pivotal chemical intermediate in contemporary pharmaceutical research and development. We will elucidate a robust synthetic pathway from commercially available precursors, detailing the critical chemical transformations and the rationale behind the selected methodologies. Furthermore, this guide will explore the strategic importance of this substituted aminoindan scaffold, with a particular focus on its application in the design and discovery of novel therapeutics targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are looking to leverage this versatile building block in their scientific endeavors.

Introduction: The Aminoindan Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-amine, or aminoindan, core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure allows for the precise spatial orientation of pharmacophoric groups, making it an ideal template for designing ligands that can interact with high specificity and affinity to biological targets. A notable example of a successful drug molecule based on this scaffold is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1] The strategic placement of a bromine atom at the 4-position of the aromatic ring, as in 4-bromo-2,3-dihydro-1H-inden-1-amine, further enhances the synthetic utility of this building block. The bromo-substituent can serve as a versatile handle for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space and the fine-tuning of a molecule's pharmacological properties.

Synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine

The synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine is a multi-step process that begins with the preparation of the key intermediate, 4-bromo-1-indanone. This is followed by a reductive amination to introduce the primary amine functionality.

Synthesis of 4-bromo-1-indanone

The most common and efficient route to 4-bromo-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[2][3]

Reaction Scheme:

Caption: Synthesis of 4-bromo-1-indanone.

Detailed Protocol:

-

Acid Chloride Formation: 3-(2-bromophenyl)propanoic acid is reacted with an excess of thionyl chloride, often in a solvent like 1,2-dichloroethane, and heated to reflux.[2] This reaction converts the carboxylic acid to the more reactive acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Intramolecular Friedel-Crafts Acylation: The crude 3-(2-bromophenyl)propanoyl chloride is then subjected to an intramolecular Friedel-Crafts acylation. This is typically achieved by adding the acid chloride to a suspension of a Lewis acid, such as aluminum chloride (AlCl₃), in a chlorinated solvent like dichloromethane at a controlled temperature.[2] The reaction is highly exothermic and requires careful temperature management to avoid side reactions.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into ice water. The product is then extracted with an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The resulting crude 4-bromo-1-indanone can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Thionyl Chloride: Thionyl chloride is a preferred reagent for acid chloride formation as the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion and simplifies purification.

-

Aluminum Chloride: Aluminum chloride is a strong Lewis acid that effectively catalyzes the Friedel-Crafts acylation by activating the acid chloride towards electrophilic aromatic substitution.

-

Dichloromethane: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively dissolves the reactants and intermediates.

Reductive Amination of 4-bromo-1-indanone

The conversion of the ketone functionality in 4-bromo-1-indanone to a primary amine is achieved through reductive amination. This process involves the in-situ formation of an imine, which is then reduced to the amine.[4][5]

Reaction Scheme:

Caption: Reductive amination of 4-bromo-1-indanone.

Detailed Protocol:

-

Imine Formation: 4-bromo-1-indanone is dissolved in a suitable solvent, typically methanol. An excess of an ammonia source, such as ammonium acetate, is added. The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

-

Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it is selective for the reduction of imines in the presence of ketones.[4][6] The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude 4-bromo-2,3-dihydro-1H-inden-1-amine can be purified by column chromatography or by formation and recrystallization of a salt, such as the hydrochloride salt.

Causality Behind Experimental Choices:

-

Ammonium Acetate: Ammonium acetate serves as a convenient in-situ source of ammonia for imine formation. The mild acidity of the acetate salt can also help to catalyze the dehydration step in imine formation.

-

Sodium Cyanoborohydride: NaBH₃CN is a preferred reducing agent because it is less reactive than sodium borohydride (NaBH₄) and will not significantly reduce the starting ketone under neutral or slightly acidic conditions.[4][5] This selectivity is crucial for a successful one-pot reductive amination.

-

Methanol: Methanol is a good solvent for both the ketone and the polar reagents, facilitating a homogeneous reaction.

Applications in Drug Discovery

The 4-bromo-2,3-dihydro-1H-inden-1-amine scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The presence of both a primary amine and an aryl bromide allows for orthogonal chemical modifications.

Elaboration of the Amino Group

The primary amine can be readily elaborated through various reactions, including:

-

Alkylation: Introduction of alkyl groups to generate secondary or tertiary amines.

-

Acylation: Formation of amides with carboxylic acids or their derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with other aldehydes or ketones to form more complex secondary or tertiary amines.

Modification of the Aryl Bromide

The 4-bromo substituent is a key feature for diversification of the scaffold through a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds with aryl or vinyl groups.

-

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based functional groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds with alkynyl groups.

A Case Study: The Aminoindan Scaffold in CNS Drug Discovery

The aminoindan scaffold has shown significant promise in the development of drugs targeting the central nervous system. As previously mentioned, Rasagiline is a successful drug for Parkinson's disease.[1] The core aminoindan structure is crucial for its interaction with the MAO-B enzyme.

Derivatives of 1-aminoindan have also been explored as modulators of dopamine and serotonin receptors, which are key targets in the treatment of a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[7][8][9][10][11][12][13] The ability to introduce a wide array of substituents at the 4-position of the aromatic ring via the bromo-substituent allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of properties such as potency, selectivity, and pharmacokinetic profile.

Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 903557-28-8 | |

| Molecular Formula | C₉H₁₀BrN | |

| Molecular Weight | 212.09 g/mol | |

| Appearance | Off-white to light yellow solid | Generic |

| Purity | ≥97% |

Safety and Handling:

4-bromo-2,3-dihydro-1H-inden-1-amine should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-bromo-2,3-dihydro-1H-inden-1-amine is a strategically important and versatile building block for drug discovery. Its synthesis from readily available starting materials is well-established, and its orthogonal functional handles—a primary amine and an aryl bromide—allow for extensive chemical elaboration. The proven success of the aminoindan scaffold in CNS-acting drugs, exemplified by Rasagiline, underscores the potential of 4-bromo-2,3-dihydro-1H-inden-1-amine as a starting point for the development of novel therapeutics for a range of debilitating diseases. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2010, July 12). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved January 19, 2026, from [Link]

-

Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved January 19, 2026, from [Link]

-

Science Madness. (2012, July 22). reductive amination using ammonium acetate/NaBH4. Retrieved January 19, 2026, from [Link]

-

ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 19, 2026, from [Link]

-

Myers, A. (n.d.). Chem 115. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Role of serotonin receptor modulators in depression. Retrieved January 19, 2026, from [Link]

-

PurityChem. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

National Center for Biotechnology Information. (n.d.). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Dopamine receptors – IUPHAR Review 13. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (n.d.). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Serotonin Receptors - Basic Neurochemistry. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-8211888-B2. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.

-

PubMed. (n.d.). Endogenous modulator of dopamine receptor(s). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

-

PubMed. (n.d.). (1) modification of the structural skeleton of indolobenzazecine-type dopamine receptor antagonists. Retrieved January 19, 2026, from [Link]

-

Google Patents. (n.d.). WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][2][4]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved January 19, 2026, from

Sources

- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 2. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-bromo-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Within this context, substituted indane derivatives have emerged as a privileged structural motif, appearing in a multitude of biologically active compounds. This guide focuses on a specific, yet highly significant, member of this class: 4-bromo-2,3-dihydro-1H-inden-1-amine. Its unique substitution pattern presents both opportunities and challenges in medicinal chemistry, making a thorough understanding of its properties and handling paramount for its effective utilization in research and development. This document serves as a comprehensive technical resource, consolidating critical data and methodologies to empower researchers in their quest for the next generation of therapeutics.

Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its fundamental chemical and physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Key Identifiers and Molecular Weight

4-bromo-2,3-dihydro-1H-inden-1-amine is a primary amine derivative of a brominated indane core. Its precise identity is established by its CAS Registry Number and its molecular formula, which in turn dictates its molecular weight—a critical parameter for all quantitative experimental work.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-2,3-dihydro-1H-inden-1-amine | [1] |

| CAS Number | 903557-28-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀BrN | [2][3][4] |

| Molecular Weight | 212.09 g/mol | [2][3] |

| PubChem CID | 43189451 | [1][3] |

The hydrochloride salt form is also commonly encountered, with a corresponding increase in molecular weight due to the addition of hydrogen chloride (HCl).[5]

| Identifier | Value | Source |

| Compound Name | 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | [5][6][7][8] |

| Molecular Formula | C₉H₁₁BrClN | [5] |

| Molecular Weight | 248.55 g/mol | [5] |

Physicochemical Descriptors (Computational)

Computational models provide valuable predictions of a molecule's behavior, aiding in early-stage drug development assessments, such as predicting membrane permeability and oral bioavailability.

| Descriptor | Predicted Value | Significance | Source |

| LogP | 2.3951 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [2] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. | [2] |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond, influencing interactions with biological targets. | [2] |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom can accept a hydrogen bond. | [2] |

| Rotatable Bonds | 0 | The rigid indane scaffold limits conformational flexibility, which can be advantageous for target binding specificity. | [2] |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of 4-bromo-2,3-dihydro-1H-inden-1-amine are prerequisites for its use in any research application. The synthetic route often involves a multi-step process starting from a substituted indanone.

Generalized Synthetic Workflow

A common synthetic strategy involves the reductive amination of the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-1-one (also known as 4-bromo-1-indanone). This precursor itself is typically synthesized from commercially available starting materials.[9][10]

Caption: Generalized synthetic workflow for 4-bromo-2,3-dihydro-1H-inden-1-amine.

Experimental Protocol: Reductive Amination of 4-Bromo-1-indanone

This protocol outlines a representative procedure for the synthesis of the target compound from its ketone precursor.

Materials:

-

4-Bromo-1-indanone

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1-indanone (1.0 eq) and anhydrous dichloromethane.

-

Addition of Reagents: Add ammonium acetate (10 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-bromo-2,3-dihydro-1H-inden-1-amine.

Analytical Characterization

Structural confirmation and purity assessment are critical. Standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methine proton (CH-NH₂), and the aliphatic methylene protons of the five-membered ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[7] The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio), providing definitive evidence for its incorporation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. A high-purity standard (often >97%) is required for biological assays.[2][3][5]

Applications in Research and Drug Discovery

4-bromo-2,3-dihydro-1H-inden-1-amine serves as a valuable building block and structural motif in medicinal chemistry.[6] Its utility stems from the combination of the rigid indane scaffold and the synthetically versatile amine and bromide functional groups.

-

Scaffold for Library Synthesis: The primary amine can be readily derivatized via acylation, alkylation, or sulfonylation to generate large libraries of compounds for high-throughput screening.

-

Fragment-Based Drug Discovery: The molecule itself can act as a fragment for screening against biological targets.

-

Precursor for Further Elaboration: The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity and explore the chemical space around the indane core.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

While a specific safety data sheet (SDS) for 4-bromo-2,3-dihydro-1H-inden-1-amine should always be consulted, related brominated anilines and amines are classified with significant hazards.[11][12]

-

Potential Hazards:

Handling and Personal Protective Equipment (PPE)

Workflow for Safe Handling:

Caption: Recommended workflow for the safe handling of chemical reagents.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] A recommended storage temperature is 4°C.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Light Sensitivity: Protect from light to prevent degradation.[2]

Conclusion

4-bromo-2,3-dihydro-1H-inden-1-amine is a compound of significant interest for chemical and pharmaceutical research. Its well-defined molecular structure, characterized by a molecular weight of 212.09 g/mol , and its versatile functional groups make it an important building block for the synthesis of novel chemical entities. This guide has provided a comprehensive overview of its core properties, a detailed synthetic protocol, and essential safety guidelines. By leveraging this technical information, researchers can confidently and safely incorporate this valuable molecule into their drug discovery and development programs, paving the way for future innovations.

References

-

ChemWhat. 4-bromo-2,3-dihydro-1H-inden-1-amine CAS#: 903557-28-8. [Link]

-

PubChem. 4-bromo-2,3-dihydro-1H-inden-2-one. [Link]

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

-

PubChem. 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. [Link]

-

Cenmed Enterprises. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemscene.com [chemscene.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chemwhat.com [chemwhat.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE_TargetMol [targetmol.com]

- 7. PubChemLite - 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 8. 1251922-71-0|4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 10. Industrial-Grade Light Yellow Powder 4-Bromo-1-Indanone 15115-60-3 [sunwisechem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 4-bromo-2,3-dihydro-1H-inden-1-amine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-bromo-2,3-dihydro-1H-inden-1-amine, a key research chemical with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and medicinal chemistry fields, offering in-depth insights into its synthesis, chemical properties, and pharmacological context.

Introduction: The Significance of the Aminoindane Scaffold

The aminoindane structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1] Derivatives of 1-aminoindane, in particular, have demonstrated a range of pharmacological activities, most notably as neuroprotective and catecholamine-modulating agents.[1] The (R)-enantiomer of 1-aminoindane is an active metabolite of rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The rigid, bicyclic structure of the aminoindane core provides a valuable scaffold for designing ligands that can interact with specific biological targets with high affinity and selectivity.

The introduction of a bromine atom at the 4-position of the aromatic ring, as in 4-bromo-2,3-dihydro-1H-inden-1-amine, offers a strategic advantage for further chemical modifications. The bromine substituent can serve as a handle for a variety of cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This makes 4-bromo-2,3-dihydro-1H-inden-1-amine a valuable intermediate for the exploration of new therapeutic agents, particularly in the realms of neurodegenerative diseases and oncology.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-2,3-dihydro-1H-inden-1-amine and its immediate precursor, 4-bromo-1-indanone, is presented below. It is important to note that while experimental data for the precursor is available, some properties of the final amine are predicted due to limited availability in published literature.

| Property | 4-bromo-2,3-dihydro-1H-inden-1-amine | 4-bromo-1-indanone |

| CAS Number | 903557-28-8[5][6] | 15115-60-3[2] |

| Molecular Formula | C₉H₁₀BrN[5] | C₉H₇BrO[2][3] |

| Molecular Weight | 212.09 g/mol [5] | 211.06 g/mol [2][3] |

| Appearance | Not specified (likely a solid) | White to off-white crystalline powder or light yellow solid[3] |

| Melting Point | Not available | 95 - 99 °C[3] |

| Boiling Point | Not available | 125 °C at 1.5 mmHg[3] |

| Solubility | Predicted to be soluble in acidic aqueous solutions and polar organic solvents. | Soluble in organic solvents. |

| Predicted XlogP | 2.3951[5] | Not available |

| Topological Polar Surface Area (TPSA) | 26.02 Ų[5] | Not available |

Synthesis and Purification

The synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine is a two-step process, commencing with the synthesis of the key intermediate, 4-bromo-1-indanone, followed by its conversion to the target amine via reductive amination.

Sources

Introduction: The Strategic Importance of 4-bromo-2,3-dihydro-1H-inden-1-amine

An In-Depth Technical Guide to the Synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine

4-bromo-2,3-dihydro-1H-inden-1-amine is a crucial molecular scaffold and building block in the landscape of modern drug discovery and development.[1] Its rigid bicyclic structure, combined with the synthetically versatile amine and bromide functional groups, makes it an attractive starting point for creating diverse libraries of compounds.[2][3] The indane core is a prevalent motif in numerous biologically active molecules, and the specific substitution pattern of this compound allows medicinal chemists to explore structure-activity relationships (SAR) systematically, particularly in the development of therapeutics targeting neurological disorders and oncology.[2] This guide provides a detailed exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and strategic considerations for researchers in the field.

Retrosynthetic Overview: A Two-Stage Strategic Approach

The most logical and widely employed synthetic strategy for 4-bromo-2,3-dihydro-1H-inden-1-amine begins with the construction of the corresponding ketone, 4-bromo-1-indanone. This key intermediate provides a robust platform for the subsequent introduction of the C1-amine functionality. The overall transformation can be dissected into two core stages:

-

Formation of the Indanone Core : Cyclization to form the 4-bromo-1-indanone skeleton.

-

Introduction of the Amine : Conversion of the C1-carbonyl group into the target primary amine.

Figure 1. Retrosynthetic analysis of 4-bromo-2,3-dihydro-1H-inden-1-amine.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-1-indanone

The cornerstone of this synthesis is the efficient preparation of 4-bromo-1-indanone (CAS 15115-60-3).[2][4] The most prevalent method involves an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2-bromophenyl)propanoic acid.[5][6]

Mechanism and Rationale

This reaction proceeds in two steps. First, the carboxylic acid is converted into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). Second, a Lewis acid, most commonly aluminum chloride (AlCl₃), catalyzes the intramolecular electrophilic aromatic substitution.[5] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring at the ortho position to the alkyl chain, leading to cyclization and formation of the five-membered ring of the indanone system.

Experimental Protocol: Friedel-Crafts Cyclization

The following protocol is a representative procedure for the synthesis of 4-bromo-1-indanone.[5]

Step 1: Formation of 3-(2-bromophenyl)propanoyl chloride

-

Dissolve 3-(2-bromophenyl)propanoic acid (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane.

-

Add thionyl chloride (2.5 equiv) to the solution.

-

Reflux the mixture for approximately 24 hours to ensure complete conversion to the acid chloride.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the crude 3-(2-bromophenyl)propanoyl chloride from the previous step in dichloromethane.

-

Add the acid chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 27°C using an ice bath.

-

Once the addition is complete, allow the reaction to stir at room temperature for approximately 3 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Perform an aqueous workup by extracting the mixture with dichloromethane. The combined organic layers are then washed sequentially with saturated brine and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting solid can be further purified if necessary, often by recrystallization or vacuum drying, to afford 4-bromo-1-indanone as an off-white or orange-brown crystalline solid.[2][5]

Part 2: Conversion of Ketone to Amine

With the 4-bromo-1-indanone intermediate in hand, the final step is the introduction of the amine group at the C1 position. Two primary, highly effective pathways are commonly utilized: direct reductive amination and a two-step sequence involving oximation followed by reduction.

Pathway A: Direct Reductive Amination

Reductive amination is a powerful and efficient one-pot method for converting a carbonyl group directly into an amine.[7] The reaction involves the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.[7][8]

Causality and Reagent Selection

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate over the starting ketone.[8] Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[8][9] They are less reactive than sodium borohydride (NaBH₄) and will not significantly reduce the ketone under the weakly acidic conditions required for imine formation.[9] This selectivity allows the entire process to be carried out in a single reaction vessel, improving efficiency and yield.

Figure 2. Workflow for direct reductive amination.

Experimental Protocol: One-Pot Reductive Amination

-

To a solution of 4-bromo-1-indanone (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol), add an ammonia source such as ammonium acetate or a solution of ammonia in methanol.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.

-

Once imine formation is substantial, add the selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature.

-

Continue stirring the reaction mixture at room temperature until the reduction is complete.

-

Quench the reaction carefully, typically with the addition of water or a dilute acid.

-

Perform a standard aqueous workup, including extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or by forming a hydrochloride salt to yield 4-bromo-2,3-dihydro-1H-inden-1-amine.[1]

Pathway B: Oximation and Subsequent Reduction

An alternative, robust two-step approach involves first converting the ketone into an oxime, which is then reduced to the primary amine.[10] This method provides a clear separation of steps and can be advantageous if the direct amination proves challenging.

Step 1: Oximation

The ketone is reacted with hydroxylamine (NH₂OH), typically from hydroxylamine hydrochloride, to form the corresponding oxime.[11][12] The reaction is an equilibrium process, and the removal of water drives it toward the product.[7]

Experimental Protocol: Synthesis of 4-bromo-1-indanone oxime

-

Charge a reaction flask with 4-bromo-1-indanone (1.0 equiv), hydroxylamine hydrochloride (1.05-2.0 equiv), and a solvent such as pyridine or ethanol.[11][12]

-

Heat the mixture (e.g., to 50°C) and stir for a sufficient time to ensure complete conversion.[11]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then worked up by partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., 1 M HCl) to remove any remaining base.[11]

-

The organic layer is washed, dried, and concentrated to yield the 4-bromo-1-indanone oxime, which may exist as a mixture of (E) and (Z) isomers.[11]

Step 2: Reduction of the Oxime

The C=N-OH bond of the oxime can be reduced to the desired amine using several methods, most notably catalytic hydrogenation.[10][13]

Mechanism and Catalyst Choice The choice of catalyst and conditions is critical for the selective reduction of the oxime to the primary amine.

-

Palladium on Carbon (Pd/C) : Often used under acidic conditions (e.g., in the presence of acetic acid and sulfuric acid), Pd/C is highly effective for reducing oximes to primary amines.[13][14]

-

Raney Nickel (Raney Ni) : This catalyst typically shows high activity under basic conditions for the same transformation.[13][15]

-

Platinum-based Catalysts (Pt/C, PtO₂) : Under certain acidic conditions, platinum catalysts may favor the formation of a hydroxylamine intermediate instead of the primary amine.[13][14]

The reaction generally proceeds via hydrogenolysis of the N-O bond to form an imine intermediate, which is then rapidly hydrogenated to the amine.[13]

Figure 3. Workflow for the oximation and reduction pathway.

Experimental Protocol: Catalytic Hydrogenation of the Oxime

-

Dissolve the 4-bromo-1-indanone oxime in a suitable solvent (e.g., ethanol, acetic acid).

-

Add the hydrogenation catalyst (e.g., 10% Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (pressure can range from atmospheric to several atmospheres).

-

Stir the reaction vigorously until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Perform an appropriate aqueous workup and purification, as described in the reductive amination section, to isolate the final product.

Comparative Summary of Synthetic Pathways

| Feature | Pathway A: Direct Reductive Amination | Pathway B: Oximation & Reduction |

| Number of Steps | One-pot | Two distinct steps |

| Key Reagents | Ammonia source, NaBH₃CN or NaBH(OAc)₃ | NH₂OH·HCl, H₂ gas, Pd/C or Raney Ni |

| Process Efficiency | High atom economy, shorter reaction time | Longer overall process, requires isolation of intermediate |

| Safety/Handling | Requires handling of cyanoborohydride reagents | Requires handling of hydrogen gas and pyrophoric catalysts (Raney Ni) |

| Versatility | Excellent for direct conversion | Robust, modular approach; allows for isolation and characterization of the oxime intermediate |

Conclusion

The synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine is a well-established process that hinges on the successful formation and subsequent amination of the 4-bromo-1-indanone intermediate. Both direct reductive amination and the oximation-reduction sequence represent viable and effective strategies. The choice between these pathways often depends on available laboratory equipment (e.g., hydrogenation apparatus), safety considerations regarding reagents, and the desired scale of the synthesis. For drug development professionals, a thorough understanding of these routes provides the flexibility to efficiently produce this critical intermediate for further elaboration into novel therapeutic agents.

References

-

Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]

-

Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

-

ResearchGate. (n.d.). Reaction pathway of 2-indanone oxime hydrogenation in neutral or basic conditions. [Link]

-

ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

- Google Patents. (n.d.). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.

-

Autechaux. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. [Link]

-

PubChem. (n.d.). 1-Indanone, 4-bromo-. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

ACS Publications. (n.d.). The Reduction of 2-Indanone Oxime to 2-Aminoindane. Methods and Mechanisms. [Link]

-

Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

National Institutes of Health (NIH). (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

-

PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-Indanone oxime. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

Sources

- 1. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE_TargetMol [targetmol.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Oxime - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-bromo-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-bromo-2,3-dihydro-1H-inden-1-amine, a compound of interest within the field of neuropharmacology. Based on a thorough evaluation of its structural analogs and the well-established pharmacology of the 2,3-dihydro-1H-inden-1-amine scaffold, this document posits that the primary mechanism of action of 4-bromo-2,3-dihydro-1H-inden-1-amine is likely centered on the modulation of the monoaminergic system. Specifically, evidence strongly suggests a potential for inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform, and possible interactions with monoamine transporters. This guide will delve into the foundational structure-activity relationships (SAR), propose a detailed molecular mechanism, and provide robust experimental protocols for the validation of these hypotheses.

Introduction: The Significance of the 2,3-dihydro-1H-inden-1-amine Scaffold

The 2,3-dihydro-1H-inden-1-amine core structure is a privileged scaffold in medicinal chemistry, most notably recognized in the anti-Parkinsonian drug rasagiline. This structural motif has been extensively explored for its ability to selectively inhibit monoamine oxidase B (MAO-B)[1][2]. Inhibition of MAO-B prevents the breakdown of dopamine in the brain, thereby increasing its synaptic availability, a key therapeutic strategy in the management of Parkinson's disease[3]. The versatility of this scaffold allows for various substitutions, which can significantly modulate its pharmacological profile.

The introduction of a bromine atom at the 4-position of the indane ring in 4-bromo-2,3-dihydro-1H-inden-1-amine is a critical modification. Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity, selectivity, and pharmacokinetic properties of a molecule[4]. The presence of bromine can influence electronic and lipophilic characteristics, potentially altering the compound's interaction with its biological targets.

Postulated Core Mechanism of Action: Monoamine Oxidase B Inhibition

Based on the foundational role of the 2,3-dihydro-1H-inden-1-amine structure in known MAO-B inhibitors, the principal hypothesized mechanism of action for 4-bromo-2,3-dihydro-1H-inden-1-amine is the inhibition of MAO-B.

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine[5]. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity[5]. Selective MAO-B inhibition is a desirable therapeutic approach as it primarily affects dopamine metabolism with a lower risk of the "cheese effect" (a hypertensive crisis) associated with non-selective or MAO-A inhibitors[3].

The proposed inhibitory action of 4-bromo-2,3-dihydro-1H-inden-1-amine on MAO-B is likely mediated by the binding of the indanamine moiety to the active site of the enzyme. The bromine substituent may enhance this interaction through several mechanisms:

-

Increased Lipophilicity: The bromine atom can increase the overall lipophilicity of the molecule, facilitating its passage across the blood-brain barrier and enhancing its interaction with the hydrophobic active site of MAO-B.

-

Altered Electronic Profile: The electron-withdrawing nature of bromine can influence the electron density of the aromatic ring, potentially affecting the binding affinity and orientation of the molecule within the active site.

-

Specific Halogen Bonding: In some cases, halogen atoms can form specific non-covalent interactions, known as halogen bonds, with electron-donating residues in the protein's active site, further stabilizing the enzyme-inhibitor complex.

Secondary/Ancillary Mechanisms: Interaction with Monoamine Transporters

While MAO-B inhibition is the most probable primary mechanism, the structural similarity of 4-bromo-2,3-dihydro-1H-inden-1-amine to other psychoactive compounds suggests potential interactions with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[6]. Brominated analogs of methylphenidate, for instance, have demonstrated increased affinity for both DAT and NET[4].

These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling[7]. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters.

Therefore, it is plausible that 4-bromo-2,3-dihydro-1H-inden-1-amine may also act as an inhibitor of one or more of these transporters. The bromine substitution could play a role in modulating the affinity and selectivity for these transporters.

Experimental Validation Protocols

To empirically determine the mechanism of action of 4-bromo-2,3-dihydro-1H-inden-1-amine, a series of in vitro assays are required. The following protocols provide a framework for this experimental validation.

Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 4-bromo-2,3-dihydro-1H-inden-1-amine against human MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrates: A specific substrate for each enzyme isoform (e.g., kynuramine for both, or a more selective substrate panel).

-

Assay Principle: A fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of MAO activity.

-

Procedure: a. Prepare a series of dilutions of 4-bromo-2,3-dihydro-1H-inden-1-amine. b. In a 96-well plate, add the enzyme, a suitable buffer, and the test compound dilutions. c. Initiate the reaction by adding the substrate. d. Incubate at 37°C for a specified time. e. Stop the reaction and measure the fluorescence generated from the reaction of hydrogen peroxide with a fluorescent probe. f. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

-

Controls: Include a known selective MAO-A inhibitor (e.g., clorgyline) and a selective MAO-B inhibitor (e.g., selegiline) as positive controls.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of 4-bromo-2,3-dihydro-1H-inden-1-amine for DAT, NET, and SERT.

Methodology:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands: Specific high-affinity radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Assay Principle: A competitive binding assay where the test compound competes with the radioligand for binding to the transporter.

-

Procedure: a. Prepare a series of dilutions of 4-bromo-2,3-dihydro-1H-inden-1-amine. b. In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and the test compound dilutions in a suitable binding buffer. c. After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters. d. Measure the radioactivity retained on the filters using liquid scintillation counting. e. Calculate the percent displacement of the radioligand by the test compound and determine the IC50 value. f. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Controls: Use known potent and selective inhibitors for each transporter as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

Neurotransmitter Uptake Assays

Objective: To determine the functional inhibitory potency (IC50) of 4-bromo-2,3-dihydro-1H-inden-1-amine on the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Lines: Use cell lines stably expressing human DAT, NET, or SERT.

-

Substrates: Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Assay Principle: A functional assay that measures the ability of the test compound to inhibit the transport of the radiolabeled neurotransmitter into the cells.

-

Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Pre-incubate the cells with a series of dilutions of 4-bromo-2,3-dihydro-1H-inden-1-amine. c. Add the radiolabeled neurotransmitter and incubate for a short period at 37°C. d. Terminate the uptake by rapidly washing the cells with ice-cold buffer. e. Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting. f. Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC50 value.

-

Controls: Include known uptake inhibitors for each transporter as positive controls.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of 4-bromo-2,3-dihydro-1H-inden-1-amine

| Target | Assay | Endpoint | Value (nM) |

| MAO-A | Inhibition | IC50 | >10,000 |

| MAO-B | Inhibition | IC50 | 50 |

| DAT | Binding | Ki | 500 |

| DAT | Uptake | IC50 | 750 |

| NET | Binding | Ki | 1200 |

| NET | Uptake | IC50 | 1500 |

| SERT | Binding | Ki | >10,000 |

| SERT | Uptake | IC50 | >10,000 |

Interpretation of the results will be crucial in defining the mechanism of action. A low IC50 value for MAO-B with significantly higher values for MAO-A and the monoamine transporters would confirm the hypothesis of a selective MAO-B inhibitor. Conversely, potent activity at one or more transporters would indicate a multi-target profile.

Conclusion

While direct experimental data on the mechanism of action of 4-bromo-2,3-dihydro-1H-inden-1-amine is currently lacking in the public domain, a strong hypothesis can be formulated based on well-established structure-activity relationships. The 2,3-dihydro-1H-inden-1-amine scaffold strongly suggests activity as a monoamine oxidase inhibitor, with a likely preference for the MAO-B isoform. The 4-bromo substitution is anticipated to modulate the potency and selectivity of this interaction. Furthermore, the possibility of ancillary activity at monoamine transporters, particularly DAT and NET, cannot be excluded.

The experimental protocols detailed in this guide provide a clear and robust pathway for the definitive elucidation of the pharmacological profile of this compound. The results of these studies will be critical for guiding future research and development efforts involving 4-bromo-2,3-dihydro-1H-inden-1-amine and its analogs.

References

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

- Eshleman, A. J., et al. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 235(11), 3249–3262.

- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20.

- Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life sciences, 58(4), PL67–PL71.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.

- Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(5), 629–634.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340.

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

- Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 81(1), e39.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular biology of G-protein-coupled receptors, 23-41.

- bioRxiv. (2023).

- Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual review of neuroscience, 22, 197–217.

-

PubChem. (n.d.). 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). Retrieved from [Link]

- Fernandez, H. H., & Chen, J. J. (2007). Monoamine oxidase-B inhibition in the treatment of Parkinson's disease. Pharmacotherapy, 27(12 Pt 2), 174S–185S.

- Ramsay, R. R., et al. (2011). Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. British journal of pharmacology, 163(1), 1–4.

- Dehghani, H., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.

- Mathew, B., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4983.

-

J&K Scientific. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine | 903557-28-8. Retrieved from [Link]

- Szewczyk, B., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in pharmacology, 12, 661398.

- Ramsay, R. R., & Albreht, A. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission (Vienna, Austria : 1996), 125(11), 1629–1643.

- Ramsay, R. R., & Tipton, K. F. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission (Vienna, Austria : 1996), 125(11), 1629–1643.

-

BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

- Liu, S., et al. (2022). Molecular basis of human trace amine-associated receptor 1 activation. Nature structural & molecular biology, 29(12), 1187–1195.

- Ramamoorthy, S., Shippenberg, T. S., & Jayanthi, L. D. (2011). Regulation of monoamine transporters: role of transporter phosphorylation. Pharmacology & therapeutics, 129(2), 220–238.

-

ChemWhat. (n.d.). 4-bromo-2,3-dihydro-1H-inden-1-amine CAS#: 903557-28-8; ChemWhat Code: 1341122. Retrieved from [Link]

- Wang, S., et al. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.

Sources

- 1. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine oxidase-B inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-bromo-2,3-dihydro-1H-inden-1-amine vs (R)-enantiomer

An In-depth Technical Guide to the Stereoisomers of 4-bromo-2,3-dihydro-1H-inden-1-amine

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity, potency, and toxicity.[1] The enantiomers of a chiral compound, while possessing identical physical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the enantiomeric pair (S)- and (R)-4-bromo-2,3-dihydro-1H-inden-1-amine, critical chiral building blocks in medicinal chemistry.[2] We will explore the synthesis of the racemic mixture, strategies for chiral resolution, state-of-the-art analytical techniques for enantiomeric discrimination, and the underlying rationale for these methodologies. This document serves as a practical resource for researchers engaged in the synthesis, analysis, and application of these valuable intermediates.

Introduction: The Significance of the Chiral Indanamine Scaffold

The 2,3-dihydro-1H-inden-1-amine (indanamine) framework is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure makes it an attractive template for designing ligands that target various biological systems, including biogenic amine transporters (dopamine, serotonin, and norepinephrine).[3] The introduction of a bromine atom at the 4-position provides a strategic handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space.

The C1 position of the indanamine core is a stereocenter, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. The distinct spatial orientation of the amine group in each enantiomer can lead to differential binding affinities with chiral biological targets such as proteins and enzymes. Consequently, the isolation and characterization of the individual stereoisomers are not merely an academic exercise but a regulatory and scientific necessity in the drug development pipeline.[1] This guide focuses on the practical aspects of managing the chirality of 4-bromo-2,3-dihydro-1H-inden-1-amine.

Synthesis and Chiral Resolution Strategies

The generation of enantiomerically pure 4-bromo-2,3-dihydro-1H-inden-1-amine typically begins with the synthesis of the racemic mixture, followed by a resolution step. While direct asymmetric synthesis is possible, resolution of the racemate remains a common and practical approach.

Synthesis of Racemic 4-bromo-2,3-dihydro-1H-inden-1-amine

The most direct route involves a two-step sequence starting from the commercially available 3-(2-bromophenyl)propanoic acid.

-

Step 1: Intramolecular Friedel-Crafts Acylation. The synthesis commences with the cyclization of 3-(2-bromophenyl)propanoic acid to form the key intermediate, 4-bromo-1-indanone. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂), followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4] This reaction is robust and generally provides the desired ketone in good yield.

-

Step 2: Reductive Amination. The resulting 4-bromo-1-indanone is converted to the racemic amine via reductive amination. This transformation involves the reaction of the ketone with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice for this reduction. The latter is particularly favored in modern synthesis for its milder nature and tolerance of slightly acidic conditions, which can help drive imine formation without significantly reducing the starting ketone.

Caption: General workflow for the synthesis of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a time-tested and scalable method for separating enantiomers.[5] It leverages the principle that while enantiomers have identical physical properties, diastereomers do not.

The process involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a mixture of two diastereomeric salts, which can then be separated by fractional crystallization based on their differing solubilities in a given solvent system.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The selection of the chiral acid is critical. Commonly used agents for resolving amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid.[5] The choice is often empirical, and preliminary screening with several acids is recommended to find one that forms well-defined, crystalline salts with a significant solubility difference.

-

Choice of Solvent: The solvent system for crystallization must be carefully chosen. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.

Self-Validating Protocol Outline:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid).

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out.

-

Isolation and Purity Check: Isolate the crystals by filtration. The optical purity of the salt can be assessed at this stage by regenerating a small sample of the amine and analyzing it by chiral HPLC.

-

Recrystallization: If necessary, recrystallize the salt to enhance its diastereomeric purity until a constant specific rotation is achieved.

-

Regeneration of Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to neutralize the resolving agent and liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization is now enriched in the other diastereomer. This can be collected, and the corresponding enantiomer can be liberated by basification.

Caption: Workflow for classical resolution using a chiral resolving agent.

Analytical Methods for Enantiomeric Discrimination

Robust analytical methods are essential for determining the enantiomeric excess (e.e.) and confirming the absolute configuration of the separated amines.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the analytical separation of enantiomers.[6] The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Expertise in Method Development:

-

CSP Selection: For primary amines like 4-bromo-indanamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type (π-acid/π-base) CSPs are highly effective.[7][8] Polysaccharide phases offer broad applicability, while Pirkle columns like the (R,R) Whelk-O1 are specifically designed for high π-π interaction potential, which is beneficial for aromatic compounds.

-

Mobile Phase Optimization: The choice of mobile phase is critical for achieving resolution.

-

Normal Phase: Typically consists of a nonpolar solvent like hexane or heptane with a polar modifier like ethanol or isopropanol.

-

Additives: For basic amines, small amounts of a basic additive (e.g., diethylamine, DEA) are often required to suppress tailing and improve peak shape by blocking active sites on the silica support. Conversely, an acidic additive like trifluoroacetic acid (TFA) can be used to protonate the amine, which can sometimes enhance the chiral recognition mechanism.[8]

-

Detailed Protocol: Chiral HPLC Analysis

This protocol is a self-validating system designed to ensure accurate determination of enantiomeric excess.

-

Column: (R,R) Whelk-O 1, 5 µm, 250 x 4.6 mm (based on success with similar structures[8]).

-

Mobile Phase: Prepare a mixture of Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v). Filter and degas.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of the amine (~1 mg/mL) in the mobile phase.

-

System Suitability:

-

Inject a sample of the racemic mixture.

-

Confirm the elution of two distinct peaks.

-

Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 is required for baseline separation, ensuring reliable quantification.

-

-

Analysis: Inject the samples of the isolated (S)- and (R)-enantiomers.

-

Quantification: Determine the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | (R,R) Whelk-O 1 or Chiralcel® OD-H | Proven efficacy for aromatic amines via π-π interactions and hydrogen bonding. |

| Mobile Phase | Hexane/Ethanol (90/10) | Standard normal phase conditions offering good selectivity. |

| Additive | 0.1% Diethylamine (DEA) | Improves peak shape and reduces tailing for basic analytes.[7] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate balances resolution and run time. |

| Temperature | 25 °C | Provides reproducible retention times; can be varied to optimize selectivity. |

| Detection | UV at 220 nm | The aromatic rings provide strong chromophores for sensitive detection. |

Table 1: Recommended starting parameters for chiral HPLC method development.

Caption: Standard analytical workflow for enantiomeric excess determination by chiral HPLC.

Comparative Physicochemical Properties

Enantiomers share identical physicochemical properties in achiral environments. They cannot be distinguished by melting point, boiling point, solubility (in achiral solvents), or standard spectroscopic techniques like NMR or IR. Their defining difference lies in their interaction with plane-polarized light.

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CAS Number | 1228570-71-5 (HCl salt)[9] | 1228556-71-5[10] | 903557-28-8[11] |

| Molecular Formula | C₉H₁₀BrN | C₉H₁₀BrN | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol [11] | 212.09 g/mol [11] | 212.09 g/mol [11] |

| Melting Point | Identical to (R) | Identical to (S) | May differ from pure enantiomers |

| Specific Rotation [α] | [α] = -x° | [α] = +x° | 0° |

| ¹H, ¹³C NMR | Identical to (R) | Identical to (S) | Identical to pure enantiomers |

| Solubility (achiral) | Identical to (R) | Identical to (S) | Identical to pure enantiomers |

Table 2: Comparison of properties for the enantiomers and racemate of 4-bromo-2,3-dihydro-1H-inden-1-amine.

Applications in Research and Drug Development

The (S)- and (R)-enantiomers of 4-bromo-2,3-dihydro-1H-inden-1-amine serve as high-value chiral building blocks.[12] Their primary utility lies in the synthesis of more complex molecules for drug discovery programs. The presence of both the stereodefined amine and the aryl bromide allows for orthogonal functionalization, making them versatile starting points for creating libraries of compounds.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing both enantiomers of a final drug candidate, researchers can elucidate the stereochemical requirements for target binding. This is a crucial step in lead optimization.

-

Probes for Biological Systems: The indanamine scaffold is known to interact with monoamine transporters.[3] The individual enantiomers can be used as pharmacological tools to probe the stereoselectivity of these transporter proteins.

-

Precursors to Patented Scaffolds: The stereochemistry of drug molecules is a key aspect of their intellectual property. Access to enantiomerically pure starting materials is essential for the unambiguous synthesis of novel chemical entities.

Conclusion

The stereoisomers of 4-bromo-2,3-dihydro-1H-inden-1-amine represent more than just a chemical curiosity; they are enabling tools for the advancement of medicinal chemistry and drug development. A thorough understanding of the methods used to synthesize, separate, and analyze these enantiomers is paramount for any researcher in the field. The successful application of classical resolution techniques and modern chiral chromatography ensures that the distinct biological effects of each stereoisomer can be studied in isolation, a foundational principle of modern pharmacology. This guide has provided the theoretical basis and practical protocols to empower scientists to confidently work with these important chiral molecules.

References

-

ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link]

-

PubMed. (2006). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available at: [Link]

-

Cenmed Enterprises. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. Available at: [Link]

-

PMC. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Available at: [Link]

-

National Institutes of Health. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

-

National Institutes of Health. (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one. Available at: [Link]

-

TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available at: [Link]

-

The Royal Society of Chemistry. A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available at: [Link]

-

PMC. Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Available at: [Link]

-

PubChemLite. 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. Available at: [Link]

-

Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

PMC. (2017). The Significance of Chirality in Drug Design and Development. Available at: [Link]

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE_TargetMol [targetmol.com]

- 3. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]